7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is a complex organic compound that features a unique combination of functional groups, including benzodioxole and trimethoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 3,4,5-trimethoxybenzaldehyde. The synthesis may proceed through a series of condensation, cyclization, and oxidation reactions under controlled conditions. Specific reagents and catalysts, such as Lewis acids or bases, may be employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, leading to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog that lacks the trimethoxyphenyl and imidazopyridine moieties.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Imidazopyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H23N3O7 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-6H-imidazo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C23H23N3O7/c1-25-20-14(12-5-6-15-16(7-12)33-11-32-15)10-19(27)26(22(20)24-23(25)28)13-8-17(29-2)21(31-4)18(9-13)30-3/h5-9,14,20H,10-11H2,1-4H3 |
InChI Key |
CHWOBDDXTVCWEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(CC(=O)N(C2=NC1=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.